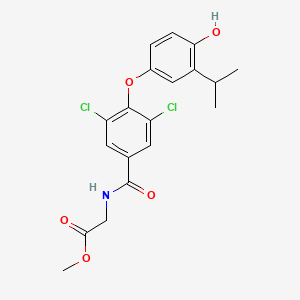
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate is a complex organic compound with significant potential in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-isopropylphenol with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with methyl 2-aminoacetate under controlled conditions to form the desired benzamido compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Automated systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous flow processes: Implementing continuous flow processes to enhance yield and reduce production time.
化学反応の分析
Types of Reactions
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzamido group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes derived from the hydroxyl group.
Reduction products: Compounds with modified benzamido groups or dechlorinated derivatives.
Substitution products: Compounds with new functional groups replacing chlorine atoms.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways due to its complex structure.
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound’s unique structure may allow it to act as a therapeutic agent for certain diseases, particularly those involving oxidative stress or inflammation.
Industry
Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.
Cosmetics: The compound may find applications in the formulation of cosmetic products due to its potential antioxidant properties.
作用機序
The mechanism by which Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Oxidative Stress Modulation: The compound’s antioxidant properties may help in reducing oxidative stress by scavenging free radicals.
類似化合物との比較
Similar Compounds
Methyl 2-(3,5-dichloro-4-(4-hydroxyphenoxy)benzamido)acetate: Lacks the isopropyl group, which may affect its reactivity and applications.
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-methylphenoxy)benzamido)acetate: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
Structural Complexity: The presence of both chlorine and isopropyl groups in Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview of this compound showcases its significance in scientific research and industrial applications
特性
分子式 |
C19H19Cl2NO5 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
methyl 2-[[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)benzoyl]amino]acetate |
InChI |
InChI=1S/C19H19Cl2NO5/c1-10(2)13-8-12(4-5-16(13)23)27-18-14(20)6-11(7-15(18)21)19(25)22-9-17(24)26-3/h4-8,10,23H,9H2,1-3H3,(H,22,25) |
InChIキー |
KCTMWIUCHGZONR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(=O)NCC(=O)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






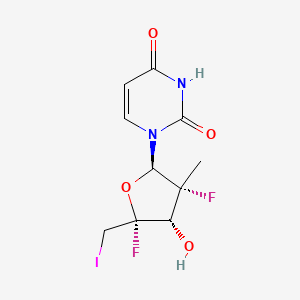

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
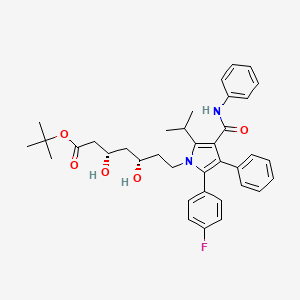

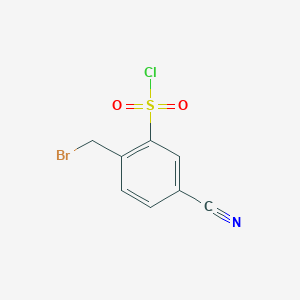
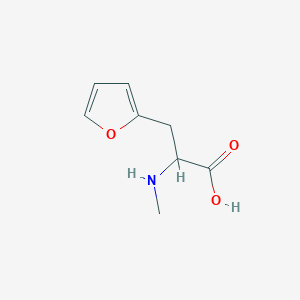
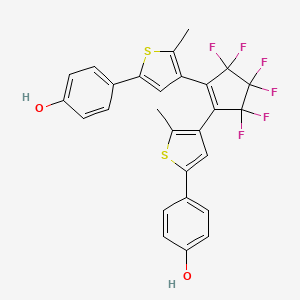
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
